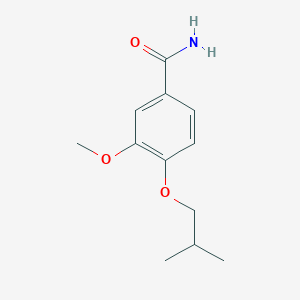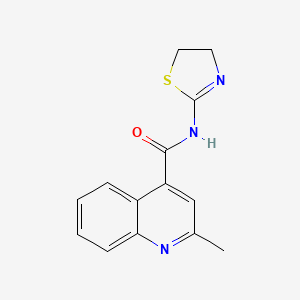
3-Methoxy-4-(2-methylpropoxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-4-(2-methylpropoxy)benzamide, also known as GW501516, is a synthetic drug that was originally developed as a treatment for metabolic and cardiovascular diseases. However, it has gained popularity in the world of sports and fitness due to its ability to enhance physical performance and endurance.
Mecanismo De Acción
The mechanism of action of 3-Methoxy-4-(2-methylpropoxy)benzamide involves its binding to and activation of PPARδ, which leads to the upregulation of genes involved in lipid and glucose metabolism, as well as mitochondrial biogenesis and fatty acid oxidation. This results in increased energy production and improved endurance.
Biochemical and Physiological Effects:
Studies have shown that 3-Methoxy-4-(2-methylpropoxy)benzamide administration leads to increased endurance and physical performance in animal models. It has also been shown to improve lipid and glucose metabolism, reduce inflammation, and promote mitochondrial biogenesis and fatty acid oxidation. These effects are thought to be mediated by the activation of PPARδ.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Methoxy-4-(2-methylpropoxy)benzamide in lab experiments include its well-established synthesis method, its ability to activate PPARδ, and its potential therapeutic applications in the treatment of metabolic and cardiovascular diseases. However, there are also limitations to its use, including the need for further studies to establish its safety and efficacy in humans, and the potential for misuse in the world of sports and fitness.
Direcciones Futuras
For research on 3-Methoxy-4-(2-methylpropoxy)benzamide include further studies to establish its safety and efficacy in humans, as well as its potential therapeutic applications in the treatment of metabolic and cardiovascular diseases. Other potential directions include the development of more potent and selective PPARδ agonists, as well as the investigation of its effects on other physiological processes. Overall, 3-Methoxy-4-(2-methylpropoxy)benzamide shows promise as a therapeutic agent, and further research is needed to fully explore its potential.
Métodos De Síntesis
The synthesis of 3-Methoxy-4-(2-methylpropoxy)benzamide involves the reaction of 4-(2-methylpropoxy)aniline with chloroacetyl chloride in the presence of triethylamine. The resulting product is then subjected to a sequence of reactions involving methylation, hydrolysis, and condensation to yield the final product. The synthesis method is well-established and has been described in several scientific publications.
Aplicaciones Científicas De Investigación
3-Methoxy-4-(2-methylpropoxy)benzamide has been extensively studied for its potential therapeutic applications in the treatment of metabolic and cardiovascular diseases. It has been shown to activate the peroxisome proliferator-activated receptor delta (PPARδ), which plays a crucial role in regulating lipid and glucose metabolism, as well as promoting mitochondrial biogenesis and fatty acid oxidation. This makes it a promising candidate for the treatment of conditions such as obesity, diabetes, and dyslipidemia.
Propiedades
IUPAC Name |
3-methoxy-4-(2-methylpropoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-8(2)7-16-10-5-4-9(12(13)14)6-11(10)15-3/h4-6,8H,7H2,1-3H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRRNGKLFCWIDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isobutoxy-3-methoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-oxo-6,7,8,9-tetrahydropyrimido[2,1-b][1,3]benzothiazole-3-carboxylate](/img/structure/B7479314.png)
![ethyl 5-[2-(cyanomethyl)-1,3-thiazol-4-yl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B7479330.png)








![2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl(piperazin-1-yl)methanone](/img/structure/B7479405.png)
![methyl 1-[2-[2-(1H-indol-3-yl)acetyl]oxyacetyl]piperidine-4-carboxylate](/img/structure/B7479411.png)
![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B7479415.png)